molecular formula C18H21NO4 B7818374 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one CAS No. 1821457-37-7

6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B7818374
CAS RN: 1821457-37-7
M. Wt: 315.4 g/mol
InChI Key: MDAVRGVGZOJUEM-BQYQJAHWSA-N
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Description

6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopy

The compound is related to a group of molecules that have been synthesized and characterized for their unique properties. For instance, it shares similarities with compounds like 3-(3-(dimethylamino)acryloyl)-4-hydroxy-2H-chromen-2-one, which have been synthesized and characterized using various spectroscopic techniques. These compounds show promise due to their distinct structural features, as seen in studies like "Synthesis, Spectroscopy and Electrochemistry of New 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One 4, 5 as a Novel Class of Potential Antibacterial and Antioxidant Derivatives" (Al-ayed, 2011).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of compounds structurally related to 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. For example, "Synthesis, Spectroscopic and Antibacterial Investigations of New Hydroxy Ethers and Heterocyclic Coumarin Derivatives" highlights the antibacterial activity of new products containing coumarin moiety, a structural element shared with the compound (Hamdi et al., 2008).

Antioxidant Properties

Compounds with a similar structural framework have shown significant antioxidant activities. The study "Synthesis, Spectroscopy and Electrochemistry of New 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One 4, 5 as a Novel Class of Potential Antibacterial and Antioxidant Derivatives" presents evidence of varying degrees of antioxidant activities in these compounds (Al-ayed, 2011).

Nonlinear Optical Characteristics

In the realm of material science, similar compounds have been studied for their nonlinear optical characteristics. For instance, "Multiphoton Absorption Process and Self-Focusing Effect in Coumarin Derivative Doped PMMA Films by Z-Scan and Optical Limiting Studies" examines the nonlinear optical properties of coumarin derivatives, suggesting potential applications in photonics and advanced materials science (Sharafudeen et al., 2011).

properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-6-12-9-16(21)23-18-11(2)17(22)14(10-13(12)18)15(20)7-8-19(3)4/h7-10,22H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVRGVGZOJUEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116310
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1821457-37-7
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821457-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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